molecular formula C19H18ClN3O4 B12178557 3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12178557
M. Wt: 387.8 g/mol
InChI Key: VVESAALMIZQALK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a chlorophenyl group, and a dimethoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl group and the dimethoxyethyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline core or the side chains.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • (3-Chlorophenyl)(2,2-dimethoxyethyl)sulfane
  • (3-Chlorophenyl)methylamine

Uniqueness

Compared to similar compounds, this compound is unique due to its specific quinazoline core and the combination of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-(2,2-dimethoxyethyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C19H18ClN3O4/c1-26-17(27-2)10-21-18(24)12-6-7-15-16(8-12)22-11-23(19(15)25)14-5-3-4-13(20)9-14/h3-9,11,17H,10H2,1-2H3,(H,21,24)

InChI Key

VVESAALMIZQALK-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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